molecular formula C6H5Br2N B146533 2,4-Dibromoaniline CAS No. 615-57-6

2,4-Dibromoaniline

Cat. No. B146533
CAS RN: 615-57-6
M. Wt: 250.92 g/mol
InChI Key: DYSRXWYRUJCNFI-UHFFFAOYSA-N
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Patent
US07084170B2

Procedure details

Copper cyanide (2.32 g, 25.9 mmol) is added to stirred anhydrous dimethylsulfoxide (50 mL) at 60° C. to form a clear solution, followed by the addition of tert-butylnitrite (7.1 mL, 59.7 mmol) all at once. A solution of 2,4-dibromoaniline 21 (5.0 g, 19.9 mmol) in anhydrous dimethylsulfoxide (30 mL) is added dropwise, via cannula, to the mixture. After the addition is complete, the reaction mixture is allowed to stir for 1 hr. After being cooled to 45° C., the mixture is slowly treated with 5N hydrochloric acid (50 mL). Five minutes later, the reaction mixture is cooled to ambient temperature before being extracted with ethyl acetate/hexane (1:1; 2×300 mL). The combined organic layers are washed with water (100 mL) and brine (100 mL), dried, concentrated in vacuo, and then chromatographed on silica (0–5% ethyl acetate in hexane) to give the title compound (1.61 g, 31% yield). FD(+)MS m/z 259, (M+) consistent with 2 Br.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
31%

Identifiers

REACTION_CXSMILES
[Cu]([C:4]#[N:5])C#N.C(ON=O)(C)(C)C.[Br:13][C:14]1[CH:20]=[C:19]([Br:21])[CH:18]=[CH:17][C:15]=1N.Cl>CS(C)=O>[Br:13][C:14]1[CH:20]=[C:19]([Br:21])[CH:18]=[CH:17][C:15]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
[Cu](C#N)C#N
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)Br
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
to stir for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear solution
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
Five minutes later, the reaction mixture is cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
before being extracted with ethyl acetate/hexane (1:1; 2×300 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with water (100 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica (0–5% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C#N)C=CC(=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.